molecular formula C20H21N3O3S2 B2991582 3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 781656-68-6

3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2991582
CAS No.: 781656-68-6
M. Wt: 415.53
InChI Key: NZLFXAZGWBYYAM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted at the 2-position with a 3,4-dimethylbenzamide group and at the 6-position with a pyrrolidin-1-ylsulfonyl moiety. The benzo[d]thiazole scaffold is widely recognized in medicinal chemistry for its bioisosteric properties and pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammation and cancer . The pyrrolidine sulfonyl group enhances solubility and may influence binding interactions with biological targets due to its hydrogen-bonding capacity and electron-withdrawing effects.

Properties

IUPAC Name

3,4-dimethyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-5-6-15(11-14(13)2)19(24)22-20-21-17-8-7-16(12-18(17)27-20)28(25,26)23-9-3-4-10-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLFXAZGWBYYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3S2C_{20}H_{21}N_{3}O_{3}S^{2} . The compound features a thiazole moiety, which is known for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the thiazole and pyrrolidine functionalities. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions to achieve high yields and purity .

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that related thiazole compounds showed potent antiproliferative activity against HT-29 (colon cancer) and Jurkat (leukemia) cells, suggesting that the thiazole moiety plays a crucial role in enhancing anticancer efficacy .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT-2915Induction of apoptosis
Compound BJurkat20Cell cycle arrest
3,4-DimethylJurkatTBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been studied for their ability to inhibit bacterial growth. The presence of the pyrrolidine ring enhances the interaction with bacterial enzymes, leading to increased antibacterial activity. For example, related compounds have shown effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .

Table 2: Antimicrobial Activity Data

Compound NamePathogen TestedMIC (µg/mL)Reference
Compound CStaphylococcus aureus5
Compound DEscherichia coli10
3,4-DimethylTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and benzamide parts of the molecule can significantly influence its biological activity. For instance, substituents on the benzene ring have been shown to enhance potency against specific targets. The presence of electron-donating or withdrawing groups can alter the compound's lipophilicity and binding affinity to biological targets .

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant properties of thiazole derivatives similar to this compound. The results indicated that certain analogues exhibited significant protection against seizures in animal models, suggesting potential therapeutic applications in epilepsy .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory activities of related compounds. These studies revealed that thiazole derivatives could inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several benzamide- and thiazole-based derivatives. Key analogs include:

Compound Name Substituents Key Structural Differences Biological Relevance
3-Methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide (CAS 300377-67-7) Methyl groups at 3-position (benzamide) and 6-position (thiazole) Lacks sulfonyl-pyrrolidine group; smaller substituents reduce steric bulk Potential anti-inflammatory activity inferred from thiazole derivatives
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichlorobenzamide and thiazole Chlorine atoms increase electronegativity; simpler thiazole core Demonstrated analgesic and antipyretic properties
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Oxadiazole-thione and chloro substituents Oxadiazole ring introduces rigidity; thione group modifies redox properties Anticandidal and antimicrobial activity reported

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine Sulfonyl Group : Enhances solubility and may improve blood-brain barrier penetration compared to methyl or chloro substituents in analogs .
  • Thiazole vs. Oxadiazole Cores : Thiazole derivatives (e.g., target compound) exhibit stronger enzyme inhibition (e.g., COX-2) than oxadiazole-based compounds, which prioritize antimicrobial activity .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase metabolic stability but reduce solubility, whereas methyl groups offer balanced lipophilicity .

Physicochemical Properties

Property Target Compound 3-Methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
Molecular Weight ~430 g/mol ~296 g/mol ~285 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.1 2.5
Solubility High (due to sulfonyl group) Moderate Low (Cl substituents)

Q & A

Q. What are the established methodologies for synthesizing 3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide?

A common approach involves multi-step organic synthesis. For example, sulfonyl chloride intermediates can be generated by reacting pyrrolidine with chlorosulfonic acid, followed by coupling to a benzo[d]thiazol-2-amine derivative. The benzamide moiety is typically introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 3,4-dimethylbenzoic acid and the amine-functionalized thiazole scaffold . Reflux conditions in anhydrous solvents (e.g., DCM or ethanol) are critical to ensure complete reaction, with purification via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • Spectral Analysis : 1H^1H- and 13C^13C-NMR to confirm substituent positions and hydrogen environments . IR spectroscopy to validate amide (C=O, ~1650 cm1^{-1}) and sulfonyl (S=O, ~1350/1150 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Combustion analysis to confirm C, H, N, S content within ±0.4% of theoretical values .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures.
  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM) to guide formulation for biological assays.
  • Light Sensitivity : UV-Vis spectroscopy under varying light exposure to detect photodegradation products .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry (e.g., excess benzoyl chloride to drive amidation) .
  • Catalyst Screening : Test bases like NaH or DMAP to accelerate sulfonylation .
  • Impurity Profiling : LC-MS to identify side products (e.g., incomplete sulfonylation or hydrolysis) and refine purification protocols .

Q. How should contradictory spectral data (e.g., unexpected 1H^1H1H-NMR peaks) be resolved?

  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton environments.
  • 2D NMR : COSY and HSQC to resolve coupling patterns and assign ambiguous signals .
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and hydrogen bonding .

Q. What strategies are effective for studying the compound’s environmental fate and biodegradation?

  • Hydrolysis Studies : Incubate in buffers (pH 3–9) to assess stability and identify degradation pathways (e.g., sulfonamide cleavage) .
  • Microbial Assays : Use soil or wastewater microbiota to quantify biodegradation rates via LC-MS .
  • QSAR Modeling : Predict ecotoxicity using logP and topological polar surface area (TPSA) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Analog Synthesis : Replace the pyrrolidine sulfonyl group with piperazine or morpholine derivatives to evaluate steric/electronic effects .
  • Enzyme Assays : Test inhibition against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with the benzamide carbonyl) .

Q. What computational methods validate the compound’s interaction with biological targets?

  • MD Simulations : GROMACS to simulate binding dynamics over 100 ns, focusing on sulfonyl group solvation .
  • Free Energy Calculations : MM-PBSA to quantify binding affinities and compare with experimental IC50_{50} values .
  • Pharmacophore Modeling : MOE or Schrödinger to identify critical features (e.g., hydrophobic dimethyl groups) for activity .

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